

# Comparative Transcriptomic Analysis of Cells Treated with Intermedin B

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## Compound of Interest

Compound Name: *Intermedin B*

Cat. No.: *B1163468*

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An Essential Guide for Researchers, Scientists, and Drug Development Professionals

**Intermedin B**, also known as Adrenomedullin 2 (AM2), is a peptide with significant roles in cardiovascular and renal systems, and it has shown promise in modulating inflammatory and neuroprotective pathways. This guide provides a comparative overview of the transcriptomic effects of **Intermedin B** treatment on various cell types, drawing from recent experimental data. The information presented here is intended to support further research and drug development efforts targeting pathways influenced by this peptide.

## Data Presentation: Comparative Gene Expression Analysis

Transcriptomic studies have begun to unravel the complex cellular responses to **Intermedin B**. Below are summaries of differentially expressed genes from key studies.

### Study 1: Transcriptomic Analysis in a Mouse Model of Choroidal Neovascularization

In a study investigating the role of Intermedin/Adrenomedullin 2 in a mouse model of laser-induced choroidal neovascularization (LI-CNV), a transcriptomic analysis was performed on retinal pigment epithelium-choroid-sclera complex specimens. The comparison between animals treated with Adrenomedullin 2 (AM2/**Intermedin B**), Adrenomedullin (AM), and a phosphate-buffered saline (PBS) control revealed distinct gene expression profiles.

Comparison Group	Total Differentially Expressed Genes	Commonly Altered Genes with AM
AM2-treated vs. PBS	82	15
AM-treated vs. PBS	113	15

Table 1: Summary of differentially expressed genes in the LI-CNV mouse model following treatment with AM2 (**Intermedin B**) or AM. Gene expression was considered significantly changed if the fold change was more than twofold or less than one-half.

Key Differentially Regulated Genes in AM2-treated group:

- Upregulated: Meox2 (Mesenchyme Homeobox 2) - a transcription factor known to repress epithelial-mesenchymal transition (EMT).
- Downregulated in AM2 knockout mice: Meox2, Angpt-1 (Angiopoietin 1).
- Upregulated in AM2 knockout mice: CD68, IL-6, VCAM-1, PAI-1, Fibronectin.

## Study 2: Transcriptomic Analysis in a Mouse Model of Heart Failure

A study on mice with a knockout of the Adrenomedullin 2 gene (AM2<sup>-/-</sup>) subjected to transverse aortic constriction (TAC) to induce heart failure provided insights into the endogenous role of **Intermedin B**. Transcriptome analysis of heart tissue revealed significant changes in gene expression related to cardiac hypertrophy and metabolism.

Comparison Group	Total Differentially Expressed Genes (p<0.01, fold change >2)
AM2 <sup>-/-</sup> vs. AM2 <sup>+/+</sup> (Sham surgery)	76
AM2 <sup>-/-</sup> vs. AM2 <sup>+/+</sup> (TAC surgery)	96

Table 2: Summary of differentially expressed genes in the hearts of AM2 knockout mice compared to wild-type mice under sham and TAC surgery conditions.

Key Enriched Biological Pathways in AM2-/- mice post-TAC:

- Glycolysis
- Metabolic processes
- Decreased fatty acid metabolism and adipogenesis

## Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings.

### Transcriptome Analysis of Choroidal Neovascularization Model

- **Animal Model:** Wild-type mice (C57BL/6J) were subjected to laser-induced choroidal neovascularization.
- **Treatment:** Systemic administration of either PBS, Adrenomedullin (AM), or Adrenomedullin 2 (AM2/**Intermedin B**) was performed using an osmotic pump for one week.
- **Sample Collection:** Retinal pigment epithelium-choroid-sclera complex specimens were collected.
- **RNA Extraction:** Total RNA was extracted from the collected tissues.
- **Transcriptomic Analysis:** Gene expression profiling was performed using the Clariom™ S Array (mouse).
- **Data Analysis:** Differentially expressed genes were identified by comparing the treatment groups to the PBS control group, with a significance threshold of a greater than two-fold change.

### Transcriptome Analysis of Heart Failure Model

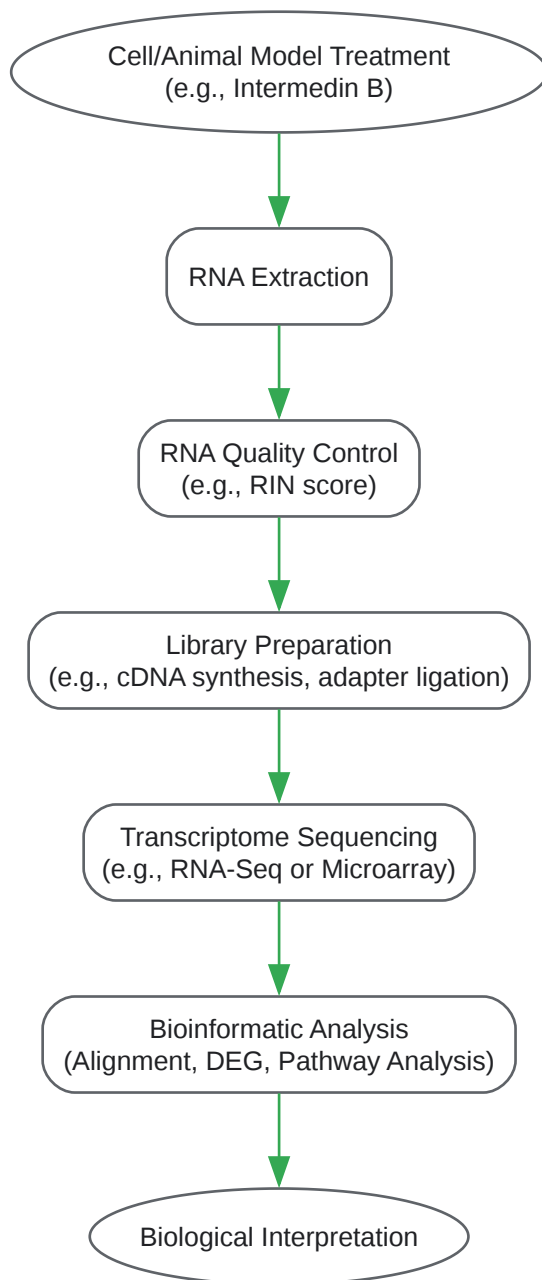
- **Animal Model:** Male mice lacking the Adrenomedullin 2 gene (AM2-/-) and wild-type controls (AM2+/+) were used.

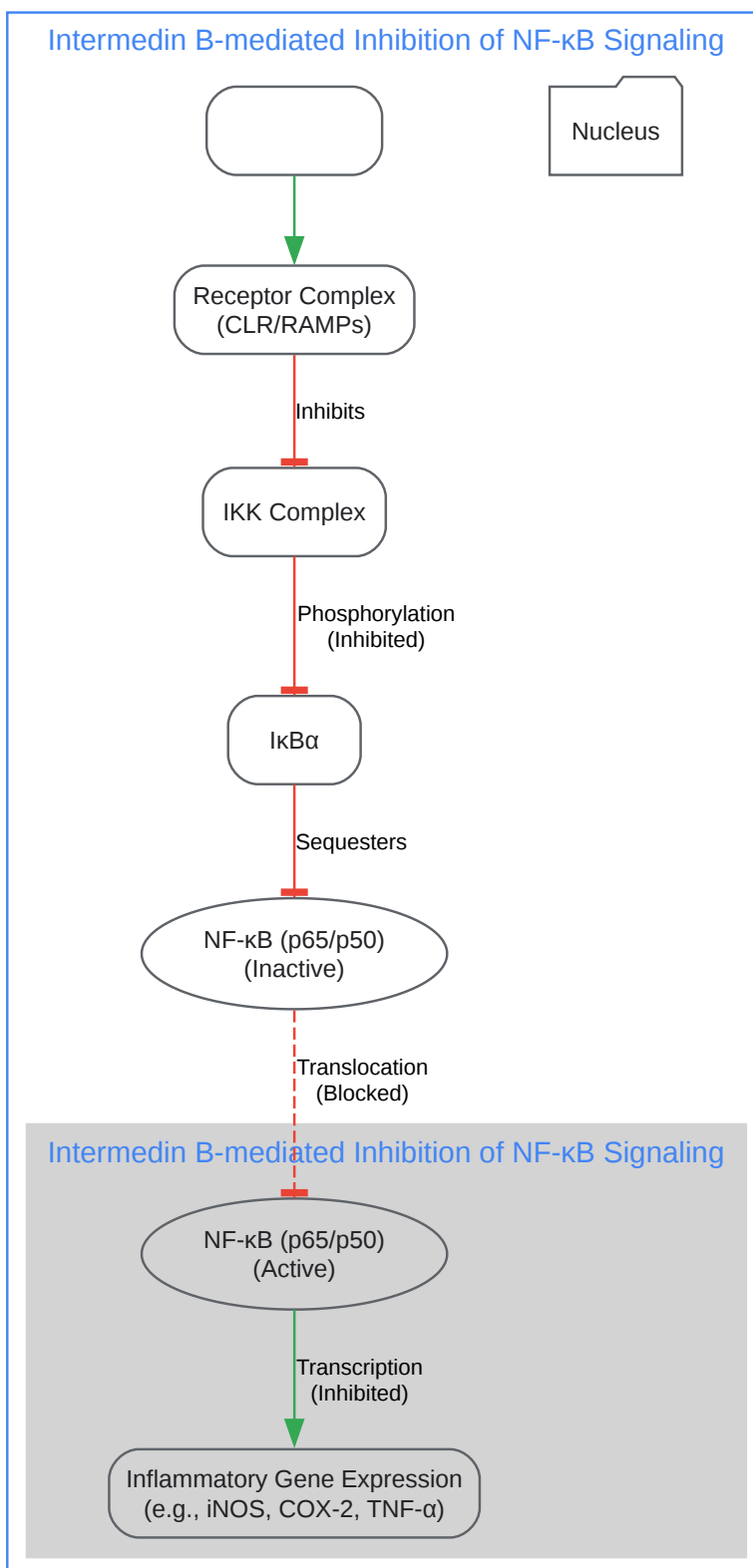
- Procedure: Cardiac hypertrophy was induced by transverse aortic constriction (TAC) surgery. Sham-operated mice served as controls.
- Sample Collection: Heart tissues were collected one week post-surgery.
- Transcriptomic Analysis: RNA sequencing was performed on the heart tissues of three mice per group.
- Data Analysis: Differentially expressed genes were identified with a significance threshold of  $p < 0.01$  and a fold change  $> 2$ . Gene Ontology (GO) enrichment analysis was performed using Metascape.

## Signaling Pathways and Experimental Workflows

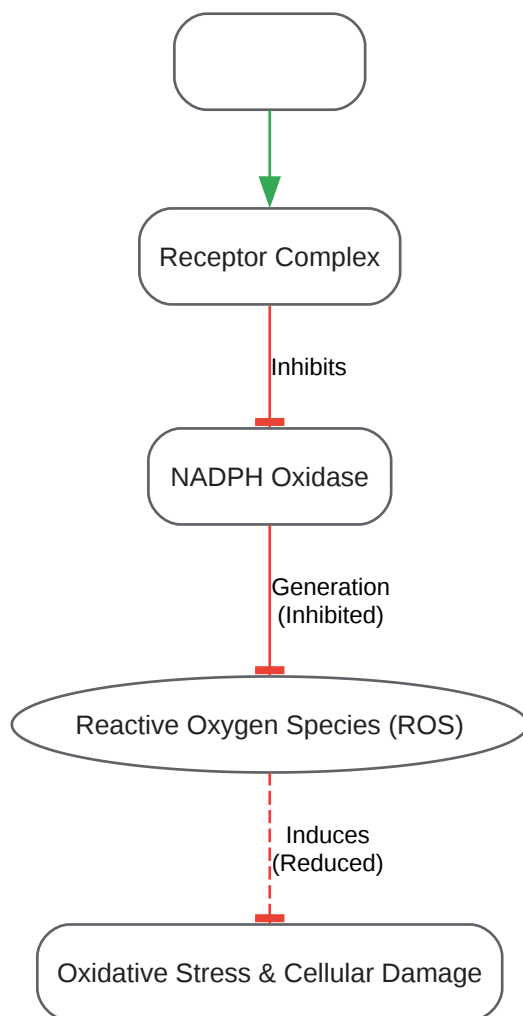
The following diagrams illustrate the known signaling pathways of **Intermedin B** and a typical experimental workflow for transcriptomic analysis.

## Experimental Workflow: Transcriptomic Analysis





## Intermedin B-mediated Inhibition of ROS Generation



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